molecular formula C28H25NO6 B12202131 (4E)-1-benzyl-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione

(4E)-1-benzyl-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12202131
M. Wt: 471.5 g/mol
InChI Key: BPOBECBDBALHPW-SHHOIMCASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features multiple functional groups, including hydroxyl, methoxy, and carbonyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the benzofuran ring: This can be achieved through the cyclization of an appropriate precursor.

    Introduction of the pyrrolidone ring: This step may involve the condensation of an amine with a carbonyl compound.

    Functional group modifications: Hydroxylation, methoxylation, and benzylation steps can be carried out using specific reagents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalyst selection: Using efficient catalysts to speed up reactions.

    Reaction optimization: Adjusting temperature, pressure, and solvent conditions.

    Purification techniques: Employing chromatography, crystallization, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.

    Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as an intermediate in the synthesis of other complex organic compounds.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Drug development: Investigated for potential therapeutic properties due to its unique structure.

    Biochemical studies: Used in studies to understand enzyme interactions and metabolic pathways.

Medicine

    Pharmaceutical applications: Potential use in the development of new drugs for various diseases.

Industry

    Material science: Used in the development of new materials with specific properties.

    Chemical manufacturing: Employed in the production of fine chemicals and specialty compounds.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one: Lacks the methoxy and benzofuran groups.

    1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one: Lacks the hydroxyl and benzofuran groups.

    1-benzyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one: Lacks the benzofuran group.

Uniqueness

The presence of multiple functional groups and the benzofuran ring in 1-benzyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one makes it unique compared to similar compounds

Properties

Molecular Formula

C28H25NO6

Molecular Weight

471.5 g/mol

IUPAC Name

(4E)-1-benzyl-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C28H25NO6/c1-16-12-20-13-19(9-11-22(20)35-16)26(31)24-25(18-8-10-21(30)23(14-18)34-2)29(28(33)27(24)32)15-17-6-4-3-5-7-17/h3-11,13-14,16,25,30-31H,12,15H2,1-2H3/b26-24+

InChI Key

BPOBECBDBALHPW-SHHOIMCASA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC(=C(C=C5)O)OC)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC(=C(C=C5)O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.